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N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide

ERK2 inhibitor SAR calibration hit-to-lead benchmarking

N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide (CAS 321553-20-2) is a synthetic small-molecule pyrazolylpyrrole inhibitor of extracellular signal-regulated kinase 2 (ERK2/MAPK1). This compound, also designated as Pyrrole Carboxamide Analog 1, belongs to the phenylpyrazole class and is annotated as an experimental ERK2 ligand in DrugBank (DB06877).

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
CAS No. 321553-20-2
Cat. No. B2442612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
CAS321553-20-2
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=CN1)C2=C(C=NN2)C3=CC=CC=C3
InChIInChI=1S/C16H16N4O/c1-20(2)16(21)14-8-12(9-17-14)15-13(10-18-19-15)11-6-4-3-5-7-11/h3-10,17H,1-2H3,(H,18,19)
InChIKeyOPBUUQBZKJSWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide (CAS 321553-20-2): A Structurally Characterized Pyrazolylpyrrole ERK2 Inhibitor for Kinase Drug Discovery


N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide (CAS 321553-20-2) is a synthetic small-molecule pyrazolylpyrrole inhibitor of extracellular signal-regulated kinase 2 (ERK2/MAPK1). This compound, also designated as Pyrrole Carboxamide Analog 1, belongs to the phenylpyrazole class and is annotated as an experimental ERK2 ligand in DrugBank (DB06877) [1]. Its molecular formula is C16H16N4O with a molecular weight of 280.32 g/mol, and its InChIKey is OPBUUQBZKJSWTN-UHFFFAOYSA-N [2]. The compound was originally developed and structurally characterized by Vertex Pharmaceuticals as part of a comprehensive structure-guided optimization program for pyrazolylpyrrole ERK inhibitors [1].

Why Generic Substitution of Pyrazolylpyrrole ERK2 Inhibitors Fails: Potency and Binding Mode Differences


Although multiple pyrazolylpyrrole compounds share a common 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole core, seemingly modest structural modifications at the pyrazole 4-aryl position, the pyrrole 2-carboxamide N-substituent, and the pyrazole N-substituent produce dramatic differences in binding affinity, binding mode, and kinase selectivity. The seminal structure-guided optimization study by Aronov et al. demonstrated that the same pyrazolylpyrrole chemotype can adopt either a 'flipped-out' or 'flipped-in' conformation within the ERK2 ATP-binding site, with each conformation giving rise to distinct structure-activity relationships and selectivity profiles [1]. Consequently, generic interchangeability within this chemical class—without quantitative binding, structural, and selectivity verification under consistent assay conditions—is scientifically unsound and can lead to erroneous conclusions in kinase drug discovery programs [1].

Quantitative Differentiation Evidence for N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide (CAS 321553-20-2) vs. Closest Pyrazolylpyrrole Analogs


Potency Ladder: Target Compound as a Calibrated Low-Affinity Anchor vs. Optimized Analogs 5g and 6p (CAY10561)

In a coupled spectrophotometric ADP-generation assay performed at pH 7.5 and 2 °C, N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide (Pyrrole Carboxamide Analog 1) exhibits an ERK2 inhibitory constant (Ki) of 2,300 nM [1]. Under identical assay conditions, the N-benzyl analog N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide (Pyrrole Carboxamide Analog 5g) displays a Ki of 85–86 nM, representing an approximate 27-fold improvement in binding affinity [2]. Further structure-guided optimization led to CAY10561 (compound 6p; (S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide), which achieves a Ki of 2 nM—a roughly 1,150-fold improvement over the target compound . This well-defined potency ladder makes the target compound an indispensable low-affinity reference point for quantifying structure-activity relationship (SAR) progress in pyrazolylpyrrole ERK2 inhibitor hit-to-lead and lead optimization programs [1].

ERK2 inhibitor SAR calibration hit-to-lead benchmarking

Binding Mode Dichotomy: Flipped-Out vs. Flipped-In Glycine-Rich Loop Conformation in ERK2

X-ray co-crystallography reveals that the target compound, when bound to ERK2 (PDB 2OJG), induces a 'flipped-out' conformation of glycine-rich loop residue Gly33—a binding mode that is structurally distinct from that adopted by closely related pyrazolylpyrrole analogs [1]. In contrast, N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide (Analog 5g; PDB 2OJI) binds in a 'flipped-in' conformation where the glycine-rich loop maintains a more canonical orientation [2]. This conformational dichotomy—flipped-out versus flipped-in—was the central structural insight enabling the structure-guided optimization campaign that ultimately yielded the highly potent and selective inhibitor 6p (CAY10561) [3]. The flipped-out binding mode is associated with distinct SAR trajectories and selectivity outcomes, making the target compound a unique tool for exploring ERK2 active-site plasticity.

ERK2 structural biology glycine-rich loop conformational selectivity

Structural Resolution Advantage: 2.00 Å vs. 2.60 Å Co-Crystal Structures for Computational Chemistry

The co-crystal structure of the target compound with ERK2 (PDB 2OJG) was solved at a resolution of 2.00 Å, providing well-defined electron density for accurate atomic positioning within the ATP-binding site and the glycine-rich loop region [1]. In comparison, the co-crystal structure of the closely related N-benzyl analog 5g (PDB 2OJI) was determined at a lower resolution of 2.60 Å [2]. This 0.60 Å improvement in resolution translates to more precise atomic coordinates (lower B-factors, better side-chain density), which directly benefits computational workflows such as molecular docking, pharmacophore model generation, free-energy perturbation calculations, and structure-based virtual screening [3]. For computational chemistry teams, the higher-resolution structure reduces positional uncertainty and improves the predictive accuracy of in silico hit identification and lead optimization.

computational drug design structure-based drug discovery X-ray crystallography resolution

Kinase Selectivity Fingerprint: ERK2 vs. MAPK10 (JNK3) Discrimination Relative to Optimized Analogs

The target compound displays a measurable but modest level of kinase discrimination: its Ki against mitogen-activated protein kinase 10 (MAPK10/JNK3) exceeds 4,000 nM, yielding a selectivity ratio of >1.7-fold versus ERK2 (Ki = 2,300 nM) [1]. By comparison, the optimized pyrazolylpyrrole CAY10561 (compound 6p) achieves substantially higher selectivity against protein kinase A (PKA; Ki = 390 nM, ~195-fold selective over ERK2) and JNK3 (Ki = 4,000 nM, ~2,000-fold selective over ERK2) . The distinct selectivity fingerprint of the target compound—characterized by near-equivalent potency against ERK2 and MAPK10—differs from the pronounced selectivity of later-stage optimized analogs, making it a valuable control compound for experiments in which dual ERK2/MAPK10 engagement is either desired or must be excluded.

kinase selectivity profiling polypharmacology MAPK pathway

Best Research and Industrial Application Scenarios for N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide (CAS 321553-20-2)


SAR Calibration Anchor for Pyrazolylpyrrole ERK2 Inhibitor Hit-to-Lead and Lead Optimization Programs

Procure the target compound as the low-potency reference anchor (Ki = 2,300 nM) within a pyrazolylpyrrole ERK2 inhibitor optimization series. Use its well-defined affinity to calculate quantitative fold-improvement factors for each newly synthesized analog—e.g., benchmarking progress toward the 27-fold improvement needed to match Analog 5g (Ki = 85 nM) or the 1,150-fold improvement required to approach CAY10561 (Ki = 2 nM). This calibrated potency ladder enables precise, data-driven go/no-go decisions in medicinal chemistry campaigns [1].

Structural Biology Probe for ERK2 Glycine-Rich Loop Conformational Dynamics Studies

Use the target compound in X-ray co-crystallography studies of ERK2 when the flipped-out glycine-rich loop conformation (Gly33 rotation) is specifically desired for mechanistic investigation. The 2.00 Å resolution structure (PDB 2OJG) provides a high-quality template for studying allosteric coupling between the ATP-binding site glycine-rich loop and the activation loop, as well as for analyzing water-mediated hydrogen-bond networks that stabilize the flipped-out state [1].

High-Resolution Computational Chemistry Template for ERK2 Virtual Screening and Pharmacophore Modeling

Leverage the 2.00 Å co-crystal structure (PDB 2OJG) as the preferred starting point for structure-based computational workflows, including molecular docking, pharmacophore model generation, molecular dynamics simulations, and free-energy perturbation calculations targeting ERK2. The superior resolution (0.60 Å better than PDB 2OJI at 2.60 Å) yields more reliable atomic coordinates, reducing positional uncertainty and improving the predictive power of in silico hit identification and scaffold-hopping efforts [1].

Dual-Kinase Profiling Control for ERK2 and MAPK10 (JNK3) Co-Engagement Studies in MAPK Pathway Research

Deploy the target compound as a defined control molecule in dual-kinase engagement experiments where near-equivalent biochemical potency against ERK2 (Ki = 2,300 nM) and MAPK10/JNK3 (Ki > 4,000 nM; selectivity ratio only ~1.7-fold) is desired. This selectivity fingerprint is useful for dissecting the contributions of ERK2 versus JNK3 signaling in cellular phenotypes, and for benchmarking the polypharmacology effects of more selective ERK2 inhibitors such as CAY10561 [1].

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